molecular formula C17H9ClN2O B3032279 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 136716-38-6

3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B3032279
CAS No.: 136716-38-6
M. Wt: 292.7 g/mol
InChI Key: JFJICFFERUCIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with cardiovascular drugs and agrochemicals, and later found to be associated with a plethora of activities .

Mode of Action

It’s known that pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant property . In the 1980s, 6-arylpyridazinones were synthesized, and compounds such as 7-fluoro and 5-keto-5H-indeno(1,2-c)pyridazines were found to be antihypertensive . Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

The pyridazine ring, which is a part of the compound, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, and activity for neurological disorders .

Action Environment

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .

Safety and Hazards

As with all chemicals, pyridazinones should be handled with care. Users should avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling these compounds .

Future Directions

The future research directions for pyridazinones could include the development of new synthetic approaches, the exploration of their biological activities, and their potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with indan-1,2-dione in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties and applications .

Properties

IUPAC Name

3-(4-chlorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJICFFERUCIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327522
Record name NSC663885
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136716-38-6
Record name NSC663885
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Reactant of Route 2
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Reactant of Route 4
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.